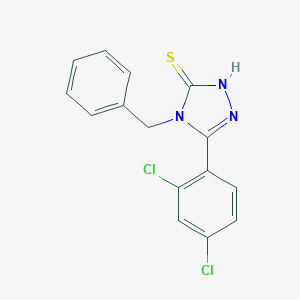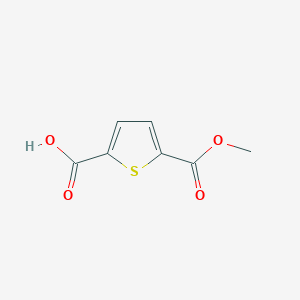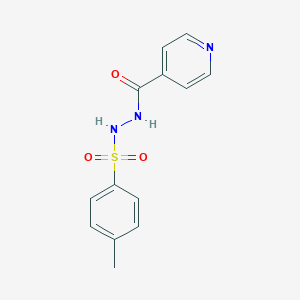
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine, also known as INH, is a well-known drug that is used to treat tuberculosis. It was first synthesized in 1912 by Paul Ehrlich and his team. Since then, it has been used as a frontline drug in the treatment of tuberculosis. INH has a unique chemical structure that makes it an effective drug for the treatment of tuberculosis.
作用機序
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine works by inhibiting the synthesis of mycolic acids, which are essential for the cell wall of Mycobacterium tuberculosis. This leads to the death of the bacterium.
Biochemical and physiological effects:
This compound is metabolized by the liver and excreted in the urine. It has a half-life of 1-4 hours. This compound can cause liver damage in some patients, and therefore, liver function tests are recommended before and during the treatment.
実験室実験の利点と制限
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine is a widely used drug in the treatment of tuberculosis, and therefore, there is a lot of research available on its mechanism of action and antimicrobial properties. However, the use of this compound in lab experiments is limited due to its toxicity and potential side effects.
将来の方向性
There are several areas of research that can be explored in the future. One area is the development of new drugs that can be used in combination with Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine to treat drug-resistant tuberculosis. Another area is the study of the mechanisms of resistance to this compound, which can help in the development of new drugs. Additionally, the use of this compound in the treatment of other bacterial infections can be explored.
合成法
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine is synthesized by the reaction of isonicotinic acid with 2-((p-tolyl)sulfonyl)hydrazine. The reaction takes place in the presence of a catalyst, such as palladium. The product is then purified by recrystallization.
科学的研究の応用
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine has been extensively studied for its antimicrobial properties. It is known to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. This compound is also used in the treatment of other bacterial infections, such as leprosy.
特性
CAS番号 |
35285-70-2 |
|---|---|
分子式 |
C13H13N3O3S |
分子量 |
291.33 g/mol |
IUPAC名 |
N'-(4-methylphenyl)sulfonylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H13N3O3S/c1-10-2-4-12(5-3-10)20(18,19)16-15-13(17)11-6-8-14-9-7-11/h2-9,16H,1H3,(H,15,17) |
InChIキー |
PSUJEUSCHQUVEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)

![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
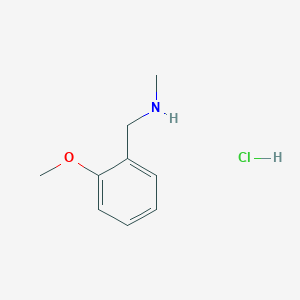
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
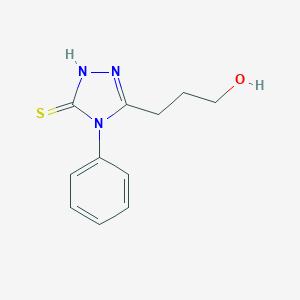

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
